2,3,4-Trichloroanisole

Description

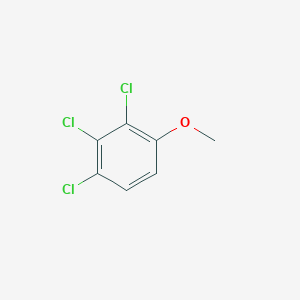

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQUNVLMWIYOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202477 | |

| Record name | 2,3,4-Trichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54135-80-7 | |

| Record name | 2,3,4-Trichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54135-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054135807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT5R63843S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,4-Trichloroanisole chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3,4-Trichloroanisole

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological interactions of 2,3,4-trichloroanisole. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

2,3,4-Trichloroanisole (TCA) is a chlorinated aromatic organic compound.[1] It is a derivative of anisole with three chlorine atoms substituted on the benzene ring.[1] It is known for its potent musty and moldy odor, which is a significant concern in the food and beverage industry, particularly as a cause of "cork taint" in wine.[1] This compound is persistent in the environment due to its stability.[1]

Table 1: Physical and Chemical Properties of 2,3,4-Trichloroanisole

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃O | [1][2][3][4] |

| Molecular Weight | 211.47 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid or white crystalline solid | [1][2] |

| Melting Point | 60-62 °C | [2] |

| 69.00 °C | [5] | |

| Boiling Point | 261.60 °C (estimated) | [5] |

| Vapor Pressure | 0.023 mmHg @ 25 °C | [5] |

| Water Solubility | 10.8 mg/L @ 25 °C (experimental) | [5] |

| 24.42 mg/L @ 25 °C (estimated) | [5] | |

| logP (o/w) | 3.740 | [5] |

| CAS Number | 54135-80-7 | [1][3][4][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of 2,3,4-trichloroanisole.

Table 2: Spectroscopic Information for 2,3,4-Trichloroanisole

| Spectroscopic Method | Data | Source |

| Mass Spectrometry | Key mass-to-charge ratios (m/z) are used for identification in GC/MS analysis. | [6] |

| ¹H NMR | Spectra available from databases such as NMRShiftDB. | [3] |

| Kovats Retention Index | Standard non-polar: 1463, 1465, 1469, 1476, 1480.6, 1484, 1488, 1494, 1501 | [3] |

| Standard polar: 2176, 2182, 2183, 2202, 2204, 2212, 2225 | [3] |

Synthesis

The synthesis of 2,3,4-trichloroanisole can be achieved through the methylation of the corresponding chlorophenol. One documented synthetic route involves the reaction of 1,2,3,4-tetrachlorobenzene with sodium methoxide and iodomethane.[7] The formation of chloroanisoles in the environment often occurs through the microbial O-methylation of chlorophenols.[8][9] Fungi and bacteria can convert chlorophenols, which have been used as biocides, into their corresponding chloroanisoles.[9]

Experimental Protocols for Analysis

The detection of trichloroanisoles at very low concentrations is critical, especially in the food and beverage industry. Several sensitive analytical methods have been developed.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS)

This is a common and robust method for the determination of volatile and semi-volatile compounds in various matrices, including wine and water.

Methodology:

-

Sample Preparation: A sample (e.g., 10 mL of wine) is placed in a headspace vial. To enhance the extraction efficiency, a salt such as sodium chloride is often added.[10]

-

Extraction: A conditioned SPME fiber (e.g., DVB/Carboxen/PDMS) is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., room temperature or slightly elevated).[10][11] The analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating.

-

Desorption and Analysis: The SPME fiber is then retracted and inserted into the hot inlet of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The analytes are then separated on a GC column and detected by a mass spectrometer.[10] Quantification is often performed using an internal standard, such as a deuterated analog (e.g., 2,4,6-trichloroanisole-d5).[6]

Caption: General workflow for the analysis of trichloroanisoles using HS-SPME-GC/MS.

Cyclic Voltammetry

Cyclic voltammetry offers a portable and rapid electrochemical method for the detection of 2,4,6-trichloroanisole, which can be adapted for other isomers.

Methodology:

-

Electrochemical Cell: A three-electrode system is used, typically with a working electrode (e.g., silver), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl).[12]

-

Solvent System: The analysis is performed in a suitable solvent mixture, such as acetonitrile/water or methanol/water, containing a supporting electrolyte.[12]

-

Measurement: A potential is swept between two values, and the resulting current is measured. The electrochemical reduction of the trichloroanisole produces a characteristic peak in the voltammogram.

-

Quantification: A linear relationship can be established between the peak current and the concentration of the trichloroanisole, allowing for quantification with detection limits in the low ng/L range.[12]

Sensory Properties and Biological Interactions

2,3,4-Trichloroanisole is characterized by a potent musty, moldy odor.[1] While detailed mechanistic studies are more abundant for the 2,4,6-isomer, the shared structural features suggest similar biological interactions.

It has been shown that 2,4,6-trichloroanisole does not evoke a direct odorant response but instead acts as a potent suppressor of olfactory signal transduction.[13][14] This suppression occurs through the inhibition of cyclic nucleotide-gated (CNG) channels in olfactory receptor neurons, even at extremely low, attomolar concentrations.[13][14] This suggests that the "off-flavor" perceived from chloroanisoles may be a result of the suppression of other aromas, leading to a muted or distorted sensory experience, in addition to its own musty character.[13] The potency of this suppression is correlated with the lipophilicity of the molecule.[14]

Olfactory Signaling Pathway and Inhibition by Chloroanisoles

The general mechanism of olfactory signal transduction involves the binding of an odorant molecule to a G-protein coupled receptor (GPCR) on the surface of an olfactory receptor neuron. This initiates a signaling cascade that leads to the opening of ion channels and the generation of an action potential.

Caption: Olfactory signaling pathway and the inhibitory action of trichloroanisole on the CNG channel.

Safety Information

-

GHS Hazard Statements: For 2,4,6-trichloroanisole, the GHS classifications include Acute Toxicity, Oral (Category 4), and Eye Irritation (Category 2A).[15] It may also cause long-lasting harmful effects to aquatic life.[3][15]

-

Precautionary Statements: Standard precautions for handling chemical substances should be followed. This includes washing hands thoroughly after handling, avoiding eating, drinking, or smoking in the work area, and wearing appropriate personal protective equipment (PPE) such as gloves and eye protection.[15][16] Avoid release to the environment.[15][16]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15][16] If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[15][16]

This guide summarizes the key technical information regarding 2,3,4-trichloroanisole. The provided data on its chemical properties, analytical methods, and biological activity is intended to support further research and development activities.

References

- 1. CAS 54135-80-7: 2,3,4-Trichloroanisole | CymitQuimica [cymitquimica.com]

- 2. 2,3,4-Trichloroanisole Analytical Standard High Purity & Affordable Price [nacchemical.com]

- 3. 2,3,4-Trichloroanisole | C7H5Cl3O | CID 41017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,3,4-trichloroanisole, 54135-80-7 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. 2,3,4-TRICHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 8. 2,3,4,6-Tetrachloroanisole (938-22-7) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4,6-trichloroanisole is a potent suppressor of olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. isotope.com [isotope.com]

2,3,4-Trichloroanisole CAS number 54135-80-7

An in-depth technical guide on 2,3,4-Trichloroanisole (CAS: 54135-80-7), prepared for researchers, scientists, and drug development professionals.

Introduction

2,3,4-Trichloroanisole (2,3,4-TCA) is a chlorinated aromatic organic compound belonging to the family of trichloroanisoles. While its isomer, 2,4,6-trichloroanisole, is extensively studied as a primary compound responsible for "cork taint" in wine, 2,3,4-TCA is less characterized.[1] It is identified as an intermediate in the synthesis of some methoxy-polychlorobiphenyls.[2] This guide provides a comprehensive overview of the available technical information for 2,3,4-Trichloroanisole, including its chemical properties, synthesis, analytical methods, and a review of its toxicological profile, drawing comparisons to more studied isomers where necessary.

Chemical and Physical Properties

2,3,4-Trichloroanisole is described as a colorless to pale yellow liquid or a white crystalline solid.[1][3] It possesses a characteristic musty, moldy odor detectable at very low concentrations.[1] It is poorly soluble in water but shows good solubility in organic solvents.[1][4]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

|---|---|

| CAS Number | 54135-80-7[2] |

| Molecular Formula | C₇H₅Cl₃O[2] |

| IUPAC Name | 1,2,3-Trichloro-4-methoxybenzene[5] |

| Synonyms | 1-Methoxy-2,3,4-trichlorobenzene, Benzene, 1,2,3-trichloro-4-methoxy-[1] |

| InChI Key | FRQUNVLMWIYOLV-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)Cl)Cl |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.47 g/mol | [2] |

| Melting Point | 60 - 62 °C | [3] |

| 69 °C | [4] | |

| Boiling Point | 261.6 °C (estimated) | [4] |

| Water Solubility | 10.8 mg/L @ 25 °C (experimental) | [4] |

| logP (o/w) | 3.740 | [4] |

| Vapor Pressure | 0.023 mmHg @ 25 °C | [4] |

| Purity | 98+% to 99% |[3][6] |

Synthesis and Formation

While detailed experimental protocols are not abundant in the literature, 2,3,4-Trichloroanisole can be synthesized from precursor compounds. One documented route involves the reaction of 1,2,3,4-Tetrachlorobenzene with Sodium Methoxide.[7]

A more conventional laboratory synthesis would involve the methylation of the corresponding phenol, 2,3,4-trichlorophenol. This reaction, a Williamson ether synthesis, is a common method for preparing ethers.

References

- 1. gcms.cz [gcms.cz]

- 2. agilent.com [agilent.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV) | OIV [oiv.int]

- 5. 2,3,4-Trichloroanisole | C7H5Cl3O | CID 41017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. weinobst.at [weinobst.at]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,3,4-Trichloroanisole from 1,2,3,4-Tetrachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust two-step synthetic pathway for the preparation of 2,3,4-trichloroanisole, a significant chlorinated aromatic compound, commencing from 1,2,3,4-tetrachlorobenzene. Direct nucleophilic aromatic substitution of a chlorine atom with a methoxy group on the unactivated 1,2,3,4-tetrachlorobenzene ring presents considerable challenges. Therefore, a more viable synthetic strategy is delineated, involving an initial hydrolysis of the starting material to form the intermediate 2,3,4-trichlorophenol, followed by a Williamson ether synthesis to yield the final product. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to facilitate replication and further investigation by researchers in organic synthesis and drug development.

Introduction

2,3,4-Trichloroanisole is a chlorinated aromatic ether with applications in various fields of chemical research, including its use as a reference standard in environmental analysis and as a building block in the synthesis of more complex molecules. The synthesis of such polychlorinated aromatic compounds requires carefully considered strategies to achieve regioselectivity and high yields. This guide focuses on a practical and reproducible two-step synthesis from the readily available starting material, 1,2,3,4-tetrachlorobenzene.

Synthetic Pathway Overview

The direct methoxylation of 1,2,3,4-tetrachlorobenzene is an unfavorable reaction due to the deactivating effect of the chlorine substituents on the aromatic ring towards nucleophilic attack. A more effective approach involves the initial conversion of the tetrachlorobenzene to the corresponding trichlorophenol, which can then be readily methylated.

The overall two-step synthesis is as follows:

Step 1: Hydrolysis of 1,2,3,4-Tetrachlorobenzene to 2,3,4-Trichlorophenol

1,2,3,4-Tetrachlorobenzene is subjected to hydrolysis under basic conditions to replace one of the chlorine atoms with a hydroxyl group, yielding 2,3,4-trichlorophenol.

Step 2: Methylation of 2,3,4-Trichlorophenol to 2,3,4-Trichloroanisole

The intermediate, 2,3,4-trichlorophenol, is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions in a classic Williamson ether synthesis.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 2,3,4-Trichlorophenol from 1,2,3,4-Tetrachlorobenzene

Reaction Principle: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a hydroxide ion attacks the aromatic ring, leading to the displacement of a chloride ion. The reaction requires forcing conditions due to the electron-rich nature of the benzene ring.

Materials and Reagents:

-

1,2,3,4-Tetrachlorobenzene

-

Sodium hydroxide (NaOH)

-

Methanol or Ethylene glycol (as solvent)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Experimental Procedure:

-

In a high-pressure autoclave, a mixture of 1,2,4,5-tetrachlorobenzene, sodium hydroxide, and methanol is heated. (Note: While the provided reference mentions 1,2,4,5-tetrachlorobenzene, a similar principle applies to the 1,2,3,4-isomer, though reaction conditions may need optimization).[1][2]

-

The reaction is conducted at an elevated temperature and pressure to facilitate the nucleophilic aromatic substitution.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 2,3,4-trichlorophenol.

-

The crude product is collected by filtration and washed with cold water.

-

The product is then extracted into an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2,3,4-trichlorophenol.

-

Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 1,2,4,5-Tetrachlorobenzene | [1][2] |

| Reagents | Sodium hydroxide, Methanol | [1] |

| Temperature | Elevated (specifics not provided) | [1] |

| Pressure | Elevated (specifics not provided) | [1] |

| Product | 2,4,5-Trichlorophenol | [1][2] |

| Yield | Not specified |

Caption: Experimental workflow for Step 1.

Step 2: Synthesis of 2,3,4-Trichloroanisole from 2,3,4-Trichlorophenol

Reaction Principle: This is a Williamson ether synthesis, a well-established method for forming ethers. The phenolic proton of 2,3,4-trichlorophenol is first abstracted by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to form the anisole.

Materials and Reagents:

-

2,3,4-Trichlorophenol

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable solvent (e.g., acetone, acetonitrile, DMF)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

Experimental Procedure:

-

To a solution of 2,3,4-trichlorophenol in a suitable solvent, a base is added, and the mixture is stirred to form the sodium or potassium salt of the phenol.

-

The methylating agent is then added to the reaction mixture.

-

The reaction is stirred at room temperature or heated to reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude 2,3,4-trichloroanisole.

-

The crude product can be purified by column chromatography or distillation.

Quantitative Data for Step 2 (Analogous Reaction):

The following data is for the methylation of a substituted phenol and serves as a representative example of the Williamson ether synthesis.

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-4-nitrophenol | [3] |

| Reagents | Isopentyl bromide, K₂CO₃ | [3] |

| Solvent | DMF | [3] |

| Temperature | 80-90 °C | [3] |

| Reaction Time | 4-6 hours | [3] |

| Product | 1-Chloro-2-(isopentyloxy)-4-nitrobenzene | [3] |

| Expected Yield | 85-95% | [3] |

Note: Researchers should adapt these general conditions for the specific methylation of 2,3,4-trichlorophenol.

Caption: Experimental workflow for Step 2.

Reaction Mechanisms

Mechanism of Step 1: Nucleophilic Aromatic Substitution (Hydrolysis)

The hydrolysis of 1,2,3,4-tetrachlorobenzene proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: SNAr mechanism for hydrolysis.

Mechanism of Step 2: Williamson Ether Synthesis (Methylation)

The methylation of 2,3,4-trichlorophenol follows the Williamson ether synthesis pathway.

Caption: Williamson ether synthesis mechanism.

Safety Considerations

-

1,2,3,4-Tetrachlorobenzene: Harmful if swallowed or inhaled. May cause skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate gloves and eye protection.

-

Dimethyl Sulfate/Methyl Iodide: Highly toxic and carcinogenic. Handle only in a fume hood with appropriate PPE.

-

High-Pressure Reactions: Autoclaves should be operated by trained personnel, and all safety precautions must be strictly followed.

Conclusion

This technical guide outlines a feasible and well-documented two-step approach for the synthesis of 2,3,4-trichloroanisole from 1,2,3,4-tetrachlorobenzene. While a direct, one-step conversion is challenging, the proposed hydrolysis followed by methylation provides a practical route for obtaining the target compound. The provided experimental guidelines, though in some parts based on analogous reactions, offer a solid foundation for researchers to develop a specific and optimized protocol. The detailed workflows and reaction mechanisms are intended to aid in the understanding and successful execution of this synthesis.

References

Formation Pathways of 2,3,4-Trichloroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichloroanisole (2,3,4-TCA) is a chlorinated aromatic compound that, along with its isomers, is known for its potential to cause off-flavors in various products. While the formation of 2,4,6-trichloroanisole (2,4,6-TCA) is extensively studied due to its association with "cork taint" in wine, the specific pathways leading to the formation of 2,3,4-TCA are less documented. This technical guide provides a comprehensive overview of the known and putative formation pathways of 2,3,4-TCA, drawing parallels from the well-understood mechanisms of other haloanisoles. The guide details the precursor molecules, the chemical and biological transformations involved, and relevant experimental methodologies.

Core Formation Pathways

The formation of 2,3,4-Trichloroanisole is primarily believed to occur through two main pathways: microbial O-methylation of its precursor, 2,3,4-trichlorophenol (2,3,4-TCP), and chemical synthesis from related chlorinated compounds.

Microbial O-Methylation of 2,3,4-Trichlorophenol (Putative Pathway)

The most probable biological pathway for the formation of 2,3,4-TCA is the enzymatic O-methylation of 2,3,4-trichlorophenol. This process is analogous to the well-established microbial production of 2,4,6-TCA from 2,4,6-TCP.[1][2][3]

Precursor: 2,3,4-Trichlorophenol (2,3,4-TCP) is a chlorinated phenol that can originate from various industrial processes, including the breakdown of pesticides and the chlorine bleaching of wood pulp.[4] Its presence in the environment is a prerequisite for the microbial formation of 2,3,4-TCA.

Mechanism: Microorganisms, particularly fungi, are known to possess enzymes called chlorophenol O-methyltransferases (CPOMTs) that catalyze the transfer of a methyl group from a donor molecule to the hydroxyl group of a chlorophenol.[1][5][6] The primary methyl donor in these reactions is often S-adenosyl-L-methionine (SAM).[7]

The proposed enzymatic reaction is as follows:

2,3,4-Trichlorophenol + S-adenosyl-L-methionine → 2,3,4-Trichloroanisole + S-adenosyl-L-homocysteine

Microorganisms: While specific microorganisms capable of methylating 2,3,4-TCP to 2,3,4-TCA have not been extensively documented, a wide range of fungi and some bacteria are known to methylate other chlorophenols. Genera such as Aspergillus, Penicillium, Trichoderma, and Actinomycetes are implicated in the formation of 2,4,6-TCA and could potentially carry out a similar transformation of 2,3,4-TCP.[2] For instance, the bacterium Mycolicibacterium sp. CB14 has been shown to convert 2,4,6-TCP to 2,4,6-TCA with high efficiency.[3] It is plausible that some of these organisms possess enzymes with broader substrate specificity that can also act on 2,3,4-TCP.

Below is a diagram illustrating the putative microbial O-methylation pathway.

Caption: Putative enzymatic formation of 2,3,4-TCA from 2,3,4-TCP by microbial CPOMTs.

Chemical Synthesis

2,3,4-Trichloroanisole can be synthesized in a laboratory setting through various chemical reactions. These methods are crucial for producing analytical standards and for studying the compound's properties.

Synthesis from 1,2,3,4-Tetrachlorobenzene: One documented synthetic route involves the reaction of 1,2,3,4-tetrachlorobenzene with sodium methoxide, followed by methylation with a methylating agent like iodomethane.[8]

Experimental Protocol: Synthesis of 2,3,4-Trichloroanisole

-

Step 1: Deprotonation of 2,3,4-Trichlorophenol. 2,3,4-Trichlorophenol is treated with a strong base (e.g., sodium hydride or sodium hydroxide) in an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) to generate the corresponding sodium 2,3,4-trichlorophenoxide.

-

Step 2: Methylation. A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The phenoxide ion displaces the iodide or sulfate group in an Sₙ2 reaction to form 2,3,4-trichloroanisole.

-

Step 3: Workup and Purification. The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by techniques such as column chromatography or distillation.

The following diagram illustrates the general workflow for the chemical synthesis of 2,3,4-TCA.

Caption: A generalized workflow for the laboratory synthesis of 2,3,4-trichloroanisole.

Quantitative Data

Specific quantitative data on the formation of 2,3,4-TCA is scarce in the scientific literature. However, data from studies on 2,4,6-TCA can provide a reference for the potential conversion rates and concentrations that might be expected.

Table 1: Analytical Data for Trichloroanisoles

| Parameter | 2,4,6-Trichloroanisole (Reference) | 2,3,4-Trichloroanisole |

| Odor Threshold in Water | As low as 0.3 ng/L | Data not available |

| Odor Threshold in Wine | 1.4 - 4.6 ng/L[1] | Data not available |

| Microbial Conversion Rate (from TCP) | Can be high, with some strains showing significant conversion.[3] | Not documented |

| CAS Number | 87-40-1 | 54135-80-7[9] |

| Molecular Formula | C₇H₅Cl₃O | C₇H₅Cl₃O[9] |

| Molecular Weight | 211.47 g/mol | 211.47 g/mol [9] |

Experimental Protocols

Analysis of 2,3,4-Trichloroanisole

The analysis of 2,3,4-TCA, like other haloanisoles, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS) due to the low concentrations at which it is often found.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for extracting volatile and semi-volatile compounds from a sample matrix.

-

A sample (e.g., water, wine) is placed in a sealed vial.

-

The vial is often heated to promote the partitioning of analytes into the headspace.

-

An SPME fiber coated with a suitable stationary phase is exposed to the headspace.

-

The analytes adsorb to the fiber.

-

The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injector: The desorbed analytes are introduced into the GC column.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms) is typically used to separate the different compounds in the sample based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometer: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity for target analytes like 2,3,4-TCA.

The following diagram outlines the analytical workflow for the determination of 2,3,4-TCA.

Caption: A typical analytical workflow for the detection and quantification of 2,3,4-TCA.

Conclusion

The formation of 2,3,4-trichloroanisole is primarily understood through its analogy to the well-studied 2,4,6-isomer. The putative microbial O-methylation of 2,3,4-trichlorophenol by environmental fungi and bacteria stands as the most likely biological pathway. Chemical synthesis provides a means to produce this compound for analytical and research purposes. Further research is needed to isolate and characterize the specific microorganisms and enzymes involved in the biological formation of 2,3,4-TCA and to quantify its occurrence and formation rates in various environments. The analytical methods outlined in this guide provide the necessary tools for researchers to investigate these unknowns and better understand the environmental fate and impact of this compound.

References

- 1. agilent.com [agilent.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. Study on formation of 2,4,6-trichloroanisole by microbial O-methylation of 2,4,6-trichlorophenol in lake water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. maxapress.com [maxapress.com]

- 8. 2,3,4-TRICHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 9. scbt.com [scbt.com]

Environmental Sources of 2,3,4-Trichloroanisole: An In-depth Technical Guide

A Note on Isomer-Specific Data: While this guide addresses the environmental sources of 2,3,4-trichloroanisole (2,3,4-TCA), it is important to note that the vast majority of scientific literature focuses on the highly odorous and economically significant isomer, 2,4,6-trichloroanisole (2,4,6-TCA). The fundamental formation pathway for haloanisoles, including 2,3,4-TCA, is the microbial O-methylation of their corresponding chlorophenol precursors. Therefore, it is scientifically established that 2,3,4-TCA originates from the microbial transformation of 2,3,4-trichlorophenol (2,3,4-TCP). However, specific quantitative data on the environmental occurrence of 2,3,4-TCA and detailed experimental protocols for its analysis are scarce.

This guide will present the well-documented environmental sources and formation pathways of 2,4,6-TCA as a comprehensive model. The principles, precursor sources, microbial mediators, and analytical approaches described herein are largely applicable to understanding the environmental presence of 2,3,4-TCA.

Introduction to Trichloroanisoles

Trichloroanisoles (TCAs) are potent off-flavor compounds that can impart musty, moldy, and earthy aromas to a variety of consumer products, most notably wine ("cork taint"), as well as drinking water, coffee, and packaged foods.[1] Due to their extremely low odor thresholds, even trace amounts of these compounds can lead to significant quality degradation and economic losses. The primary mechanism of TCA formation in the environment is the microbial methylation of trichlorophenols (TCPs).

Formation Pathway of Trichloroanisoles

The principal pathway for the environmental formation of trichloroanisoles is the O-methylation of trichlorophenols by a wide range of microorganisms.[2][3] This process is considered a detoxification mechanism for the microorganisms, as the resulting anisoles are less toxic than their phenolic precursors.[4]

The formation of 2,3,4-trichloroanisole can be depicted as follows:

Environmental Sources of 2,3,4-Trichlorophenol (Precursor)

The presence of 2,3,4-TCA in the environment is contingent on the availability of its precursor, 2,3,4-trichlorophenol. Sources of trichlorophenols are both anthropogenic and natural.

Industrial and Anthropogenic Sources:

-

Wood and Leather Preservatives: Chlorophenols have been extensively used as biocides to protect wood and leather from fungal and microbial degradation.[5][6]

-

Pesticides and Herbicides: Trichlorophenols are components of some pesticides and herbicides.[5][6]

-

Industrial Byproducts: The manufacturing of other chemicals can result in the formation of trichlorophenols as byproducts.

-

Disinfection Byproducts: The chlorination of water containing natural phenolic compounds can lead to the formation of various chlorophenols, including trichlorophenol isomers.[4]

Natural Formation:

-

Lignin Degradation: The microbial degradation of lignin, a major component of wood, can release phenolic compounds that can subsequently be chlorinated.

-

Chlorination of Natural Phenols: Naturally occurring phenols in soil and water can react with chlorine from various sources to form chlorophenols.

Microbial Mediators of Trichloroanisole Formation

A diverse range of microorganisms are capable of methylating trichlorophenols to form trichloroanisoles. These include various species of fungi and bacteria found in soil, water, and on plant materials.

Fungi:

-

Trichoderma spp.

-

Penicillium spp.

-

Aspergillus spp.

-

Fusarium spp.

-

Acremonium spp.

Bacteria:

-

Rhodococcus spp.

-

Acinetobacter spp.

-

Streptomyces spp.[2]

Environmental Matrices as Sources of 2,3,4-Trichloroanisole

Once formed, 2,3,4-TCA can be found in various environmental compartments, which then act as sources of contamination for products.

-

Soil: Contaminated soils can be a significant reservoir of both TCPs and TCAs.

-

Water: Surface and groundwater can become contaminated with TCPs from industrial discharges and runoff, leading to in-situ formation of TCAs.[9]

-

Building and Packaging Materials: Wood, cork, and paper products can harbor the necessary precursors and microorganisms for TCA formation.[5] This is a major pathway for the contamination of wine and other packaged goods.

Quantitative Data on Trichloroanisole Occurrence

The following table summarizes quantitative data on the occurrence of 2,4,6-trichloroanisole in various environmental and product matrices. While specific data for 2,3,4-TCA is limited, these values illustrate the typical concentration ranges at which these potent odorants can be found.

| Matrix | Compound | Concentration Range | Reference |

| Drinking Water | 2,4,6-TCA | 0.5 - 2.0 ng/L | [10] |

| Wine (with cork taint) | 2,4,6-TCA | 2 - 10 ng/L | [2] |

| Cork Stoppers | 2,4,6-TCA | 0.5 - >100 ng/g | [3] |

Experimental Protocols for Trichloroanisole Analysis

The analysis of trichloroanisoles in environmental and product samples typically involves extraction, concentration, and detection by gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD).

7.1. Sample Preparation and Extraction

-

Solid Samples (e.g., cork, soil):

-

Grinding: The solid sample is cryogenically ground to a fine powder to increase surface area.

-

Extraction: The powdered sample is extracted with a non-polar solvent such as pentane or hexane. This can be performed using methods like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasound-assisted extraction (UAE).

-

Cleanup: The extract may be passed through a silica gel or Florisil column to remove interfering compounds.

-

Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen.

-

-

Liquid Samples (e.g., water, wine):

-

Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase (e.g., polydimethylsiloxane - PDMS) is exposed to the headspace above the liquid sample or directly immersed in it. Volatile compounds like TCAs adsorb to the fiber.

-

Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a thick layer of PDMS is used to stir the sample, extracting a larger volume of analytes compared to SPME.

-

7.2. Instrumental Analysis

-

Gas Chromatography (GC): The extracted and concentrated sample is injected into a gas chromatograph. The TCA is volatilized and separated from other compounds based on its boiling point and affinity for the stationary phase of the GC column.

-

Detection:

-

Mass Spectrometry (MS): Provides definitive identification of TCA based on its unique mass spectrum and fragmentation pattern. It is highly sensitive and selective.

-

Electron Capture Detector (ECD): A highly sensitive detector for halogenated compounds like TCAs.

-

Conclusion

The environmental sources of 2,3,4-trichloroanisole are intrinsically linked to the presence of its precursor, 2,3,4-trichlorophenol, and the activity of methylating microorganisms. While specific research on the 2,3,4-isomer is limited, the extensive knowledge base for 2,4,6-trichloroanisole provides a robust framework for understanding its formation and occurrence. The primary sources of the precursor are industrial activities, including the use of chlorophenols as biocides, and as byproducts of water disinfection. A diverse array of fungi and bacteria present in soil, water, and on organic materials can then convert the trichlorophenol to the corresponding trichloroanisole. The analytical methods for detecting these compounds are highly sensitive, reflecting the need to quantify them at their extremely low odor thresholds. Future research focusing specifically on the environmental prevalence and formation dynamics of 2,3,4-trichloroanisole would be beneficial for a more complete understanding of this class of potent off-flavor compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infowine.com [infowine.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. microbenotes.com [microbenotes.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Unmasking a Tainted Compound: An In-depth Technical Guide on the Occurrence of 2,3,4-Trichloroanisole and its Isomers in Water

A comprehensive overview for researchers, scientists, and drug development professionals on the sources, formation, and analysis of Trichloroanisoles in aqueous environments.

While the query specifically requested information on 2,3,4-Trichloroanisole (2,3,4-TCA), the available scientific literature overwhelmingly focuses on its isomer, 2,4,6-Trichloroanisole (2,4,6-TCA), a well-documented and potent off-flavor compound responsible for musty and moldy taints in water and wine. Information regarding the occurrence and detailed analysis of 2,3,4-TCA in water is notably scarce, suggesting it is either less prevalent or less studied. This guide will, therefore, focus on the extensive knowledge surrounding 2,4,6-TCA as a representative of trichloroanisoles in aqueous systems, with the acknowledgment of limited data on the 2,3,4-isomer.

Introduction to Trichloroanisoles in Water

Trichloroanisoles (TCAs) are a group of chlorinated aromatic compounds that can impart undesirable sensory characteristics to water even at extremely low concentrations, often in the nanogram per liter (ng/L) range. The most notorious of these is 2,4,6-TCA, which has a very low odor threshold, perceptible to humans at levels as low as 0.03 to 2 ng/L in water[1][2]. Its presence in drinking water distribution systems and source waters is a significant concern for water utilities and beverage industries worldwide.

Formation Pathways of 2,4,6-Trichloroanisole

The primary formation pathway for 2,4,6-TCA in water is the microbial O-methylation of its precursor, 2,4,6-trichlorophenol (2,4,6-TCP)[1][2]. 2,4,6-TCP can be introduced into the environment through various sources, including industrial discharges, the breakdown of pesticides, and as a byproduct of chlorine disinfection of water containing phenol.

A variety of microorganisms, including fungi (such as Aspergillus, Penicillium, and Trichoderma species) and bacteria (like Rhodococcus and Acinetobacter species), are capable of carrying out this methylation process[2]. This biotransformation is considered a detoxification mechanism for the microorganisms, as 2,4,6-TCA is less toxic than its precursor.

Occurrence of 2,4,6-Trichloroanisole in Water

2,4,6-TCA has been detected in various water sources globally. The concentrations can vary significantly depending on the presence of precursors, microbial activity, and environmental conditions.

| Water Type | Concentration Range (ng/L) | Location/Study | Reference |

| Tap Water | 78-100% detection frequency | 11 Chinese cities | [3] |

| Tap Water, Untreated Groundwater, Untreated Surface Water | >75% of samples with earthy-musty odor | France | [3] |

| Lake Water | 0.5 - 2.0 | Sweden | [3] |

| Water Distribution System | up to 122.3 | China | [3] |

| Drinking Water Treatment Plants | 0.76 - 6.58 | Not Specified | [4] |

| Water Supply Reservoirs | 1.53 - 2.36 | Not Specified | [4] |

Experimental Protocols for the Analysis of 2,4,6-Trichloroanisole in Water

The analysis of 2,4,6-TCA in water requires highly sensitive and selective methods due to its low concentrations. The most common and effective technique is Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for SPME-GC-MS Analysis

This protocol is a synthesis of methodologies reported in the literature[5][6][7][8][9].

4.1.1. Sample Preparation

-

Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.

-

Salting Out: To a 10 mL aliquot of the water sample in a 20 mL headspace vial, add approximately 2-4 grams of sodium chloride (NaCl). The addition of salt increases the ionic strength of the sample, which enhances the partitioning of the nonpolar 2,4,6-TCA into the headspace.

-

Internal Standard: Spike the sample with a known concentration of a deuterated internal standard, such as 2,4,6-Trichloroanisole-d5, to ensure accurate quantification.

4.1.2. Solid-Phase Microextraction (SPME)

-

Fiber Selection: A common and effective SPME fiber for this analysis is a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) or a 50/30 µm DVB/Carboxen/PDMS fiber.

-

Extraction: Place the vial in a heating block or water bath and maintain a constant temperature (e.g., 50-60°C). Insert the SPME fiber into the headspace above the water sample.

-

Extraction Time: Allow the fiber to be exposed to the headspace for a defined period, typically 30-60 minutes, to allow for the adsorption of 2,4,6-TCA onto the fiber coating. Gentle agitation of the sample can improve extraction efficiency.

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of the gas chromatograph (typically set at 250-260°C). The high temperature desorbs the trapped analytes from the fiber onto the GC column.

-

Gas Chromatography:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating 2,4,6-TCA from other volatile and semi-volatile compounds.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) and is ramped up to a higher temperature (e.g., 280°C) to elute the analytes. An example program could be: hold at 40°C for 2 minutes, ramp to 215°C at 25°C/min.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for 2,4,6-TCA (m/z 195, 210, 212) and its deuterated internal standard are monitored.

-

Conclusion

The occurrence of 2,4,6-Trichloroanisole in water, even at trace levels, poses a significant challenge to maintaining the sensory quality of drinking water and other beverages. Understanding its formation primarily through the microbial methylation of 2,4,6-trichlorophenol is key to developing effective mitigation strategies. These strategies may include controlling precursor levels in source water, managing microbial growth in distribution systems, and implementing advanced water treatment processes. The analytical methodology of SPME-GC-MS provides a robust and sensitive tool for the monitoring of 2,4,6-TCA, enabling water quality professionals to ensure the safety and aesthetic quality of water supplies. Further research into the occurrence and impact of other isomers, such as 2,3,4-TCA, is warranted to provide a more complete picture of trichloroanisole contamination in water.

References

- 1. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 2. maxapress.com [maxapress.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pgL-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3,4-Trichloroanisole and 2,4,6-Trichloroanisole: Structure, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of the chemical and biological properties of two isomeric compounds, 2,3,4-Trichloroanisole and 2,4,6-Trichloroanisole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their structures, synthesis, and known biological interactions.

Chemical Structure and Properties

2,3,4-Trichloroanisole and 2,4,6-Trichloroanisole are chlorinated derivatives of anisole, a methoxybenzene. They share the same molecular formula, C₇H₅Cl₃O, and molecular weight, but differ in the substitution pattern of the chlorine atoms on the benzene ring. This seemingly minor structural difference can lead to variations in their physical, chemical, and biological properties.

2,3,4-Trichloroanisole is characterized by having chlorine atoms on adjacent carbons (positions 2, 3, and 4) of the benzene ring.

2,4,6-Trichloroanisole (TCA) , on the other hand, has a symmetrical substitution pattern with chlorine atoms at positions 2, 4, and 6.[1] This particular isomer is well-known in the food and beverage industry as a primary cause of "cork taint" in wine, imparting a musty, moldy aroma even at extremely low concentrations.[2]

The key physicochemical properties of both isomers are summarized in the table below for easy comparison.

| Property | 2,3,4-Trichloroanisole | 2,4,6-Trichloroanisole |

| IUPAC Name | 1,2,3-Trichloro-4-methoxybenzene | 1,3,5-Trichloro-2-methoxybenzene[3] |

| CAS Number | 54135-80-7 | 87-40-1[3] |

| Molecular Formula | C₇H₅Cl₃O | C₇H₅Cl₃O[3] |

| Molecular Weight | 211.47 g/mol | 211.47 g/mol [3] |

| Appearance | White crystalline solid | Colorless solid[2] |

| Melting Point | 60-62 °C | 60-62 °C[2] |

| Boiling Point | Not available | 140 °C at 28 Torr[2] |

| Solubility in Water | Insoluble | Insoluble (practically) |

| Solubility in Organic Solvents | Soluble in benzene, dioxane, cyclohexanone, methanol | Soluble in benzene, dioxane, cyclohexanone, methanol |

Synthesis of Trichloroanisoles

The primary laboratory method for the synthesis of both 2,3,4-trichloroanisole and 2,4,6-trichloroanisole involves the methylation of their corresponding trichlorophenol precursors. The Williamson ether synthesis is a classic and reliable method for this transformation.

General Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general methodology for the synthesis of trichloroanisoles from their respective trichlorophenol precursors.

Materials:

-

2,3,4-Trichlorophenol or 2,4,6-Trichlorophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., acetone, DMF, or THF)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the trichlorophenol starting material in an appropriate anhydrous solvent.

-

Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the sodium or potassium phenoxide salt.

-

Methylation: Once the phenoxide is formed, a methylating agent such as dimethyl sulfate or methyl iodide is added dropwise to the reaction mixture. The reaction is then heated to reflux for a period of time, which can range from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

-

Purification: The solvent is evaporated to yield the crude product, which can then be purified by recrystallization or column chromatography to afford the pure trichloroanisole.

Spectroscopic Data

The structural differences between the two isomers can be clearly distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | 2,3,4-Trichloroanisole (in CDCl₃) | 2,4,6-Trichloroanisole (in CDCl₃) |

| ¹H NMR (ppm) | δ 7.26 (d, 1H), 6.95 (d, 1H), 3.91 (s, 3H) | δ 7.33 (s, 2H), 3.95 (s, 3H) |

| ¹³C NMR (ppm) | δ 151.0, 146.1, 128.9, 125.4, 122.3, 112.9, 56.4 | δ 153.8, 133.5, 129.0, 128.8, 60.8[3] |

Biological Activity and Signaling Pathways

While both are structurally similar, the majority of research into the biological activity of trichloroanisoles has focused on the 2,4,6-isomer due to its significant impact as a potent off-flavor compound.

2,4,6-Trichloroanisole: A Suppressor of Olfactory Signaling

Contrary to the initial belief that 2,4,6-TCA produces its musty odor by activating specific olfactory receptors, research has shown that it acts as a potent suppressor of olfactory signal transduction.[1][4] The primary mechanism of action is the inhibition of cyclic nucleotide-gated (CNG) ion channels in olfactory receptor neurons.[1][4]

The proposed mechanism suggests that due to its lipophilic nature, 2,4,6-TCA partitions into the lipid bilayer of the plasma membrane of these neurons.[4] This localization allows it to interact with and block the CNG channels, which are crucial for the conversion of the chemical signal of an odorant into an electrical signal. By blocking these channels, 2,4,6-TCA effectively dampens the overall olfactory response, which may be perceived as a "dampening" or "musty" quality, and can also mask other aromas.

Recent studies have also investigated the toxicity of 2,4,6-TCA. In zebrafish models, exposure to this compound has been shown to cause significant spinal, tail, and cardiac deformities, as well as induce oxidative stress and apoptosis.

Biological Activity of 2,3,4-Trichloroanisole

To date, there is a significant lack of research on the specific biological activities of 2,3,4-trichloroanisole. Its toxicological profile and potential interactions with biological signaling pathways remain largely unexplored. Given the structural similarity to the 2,4,6-isomer, it is plausible that it may exhibit some level of biological activity, but further investigation is required to confirm this.

Relevance to Drug Development

The primary relevance of trichloroanisoles to the pharmaceutical industry has been in the context of contamination. The potent sensory properties of 2,4,6-TCA have led to product recalls due to musty or moldy odors in pharmaceutical products.

There is currently no evidence to suggest that either 2,3,4-trichloroanisole or 2,4,6-trichloroanisole are being investigated as active pharmaceutical ingredients. However, the understanding of 2,4,6-TCA's mechanism as a potent inhibitor of CNG channels could potentially inform the design of novel compounds targeting these channels for therapeutic purposes.[1] Further research into the structure-activity relationship of related compounds may reveal potential leads for drug discovery.

Conclusion

This technical guide has provided a comparative overview of 2,3,4-trichloroanisole and 2,4,6-trichloroanisole. While they are structurally similar, 2,4,6-trichloroanisole is far more extensively studied due to its role as a significant off-flavor compound. Its mechanism of action as a suppressor of olfactory signaling through the inhibition of CNG channels is a key finding. In contrast, the biological properties of 2,3,4-trichloroanisole remain an area for future research. The information presented here serves as a valuable resource for scientists and professionals in understanding the fundamental differences and potential applications of these two isomers.

References

- 1. 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]

- 3. 2,4,6-Trichloroanisole | C7H5Cl3O | CID 6884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-trichloroanisole is a potent suppressor of olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of trichloroanisole isomers

An In-depth Technical Guide to the Physical and Chemical Properties of Trichloroanisole Isomers

Introduction

Trichloroanisole (TCA) encompasses several isomers of a chlorinated aromatic ether, with the general formula C₇H₅Cl₃O. These compounds are of significant interest across various scientific disciplines, primarily due to their potent sensory properties. 2,4,6-Trichloroanisole, in particular, is notorious as the primary compound responsible for "cork taint" in wine, a defect that imparts a musty, moldy aroma and flavor, rendering the wine unpalatable.[1][2] The sensory detection thresholds for these compounds are exceptionally low, often in the parts-per-trillion (ng/L) range.[1][3] Understanding the distinct physical and chemical properties of each TCA isomer is crucial for developing effective analytical methods for their detection, quantification, and removal in various matrices, including wine, coffee, water, and cork stoppers.[1][4][5]

This technical guide provides a comprehensive overview of the core physical and chemical properties of the principal trichloroanisole isomers. It includes tabulated quantitative data, detailed experimental protocols for their analysis, and visualizations of their chemical structures and formation pathways to serve as a resource for researchers, scientists, and professionals in related fields.

Physical and Chemical Properties of Trichloroanisole Isomers

The positioning of the three chlorine atoms on the anisole ring structure significantly influences the physical and chemical properties of each TCA isomer. These differences affect their volatility, solubility, and chromatographic behavior, which are critical parameters for their analysis and remediation.

Quantitative Data Summary

The following tables summarize key physical and chemical properties for the most commonly studied trichloroanisole isomers. All isomers share the same molecular formula (C₇H₅Cl₃O) and a molecular weight of approximately 211.47 g/mol .[6]

Table 1: General and Thermodynamic Properties of Trichloroanisole Isomers

| Property | 2,4,6-Trichloroanisole | 2,3,4-Trichloroanisole | 2,3,6-Trichloroanisole | 2,4,5-Trichloroanisole | 3,4,5-Trichloroanisole |

| CAS Number | 87-40-1[1] | 54135-80-7[7] | 50375-10-5[8] | 6130-75-2[9] | 54135-82-9[10] |

| Appearance | Colorless solid / Off-white powder[1][11] | White crystalline solid[12] | --- | --- | --- |

| Melting Point | 60-62 °C[1] | 69 °C[13] | --- | --- | --- |

| Boiling Point | 241 °C @ 760 mmHg[14] | 261.6 °C @ 760 mmHg (est.)[13] | --- | --- | --- |

| 132 °C @ 28 mmHg | |||||

| Vapor Pressure | 0.023 mmHg @ 20 °C[14] | 0.023 mmHg @ 25 °C[13] | --- | --- | --- |

| logP (o/w) | 4.11[6][14] | 3.74[13] | --- | --- | --- |

Table 2: Solubility of Trichloroanisole Isomers

| Isomer | Water Solubility | Other Solvents |

| 2,4,6-Trichloroanisole | 10 mg/L @ 20 °C (practically insoluble)[14] | Soluble in benzene, dioxane, cyclohexanone, methanol |

| 2,3,4-Trichloroanisole | 10.8 mg/L @ 25 °C[13] | Soluble in organic solvents[15] |

Table 3: Chromatographic Properties of Trichloroanisole Isomers

| Isomer | Kovats Retention Index (Standard Non-Polar Column) |

| 2,4,6-Trichloroanisole | 1302, 1305, 1319, 1322, 1327, 1331, 1333, 1339, 1350[6] |

| 2,3,4-Trichloroanisole | 1463, 1465, 1469, 1476, 1484, 1488, 1494, 1501[7] |

| 2,3,6-Trichloroanisole | 1344, 1346.2, 1350, 1358, 1359, 1370, 1371, 1388[8] |

| 2,4,5-Trichloroanisole | 1407, 1414.2, 1415, 1420, 1423, 1429, 1433, 1436, 1447[9] |

| 3,4,5-Trichloroanisole | 1429.4, 1431, 1437, 1441, 1448, 1454, 1457, 1470[10] |

Chemical Properties and Formation Pathways

Trichloroanisoles are generally stable compounds.[15] Their most significant chemical characteristic in the context of food and beverage science is their formation from chlorophenol precursors through microbial action.

Formation by Microbial O-Methylation

The primary pathway for the formation of 2,4,6-TCA is the biological methylation of its precursor, 2,4,6-trichlorophenol (TCP).[1][5] This process is catalyzed by O-methyltransferase enzymes present in various microorganisms, including fungi (e.g., Aspergillus, Penicillium), bacteria (e.g., Rhodococcus, Acinetobacter), and actinomycetes.[1][16] These microbes can convert chlorophenols, which may be present as fungicides, wood preservatives, or by-products of chlorine bleaching, into the corresponding highly odorous chloroanisoles.[1][4]

Caption: Microbial conversion of 2,4,6-trichlorophenol to 2,4,6-trichloroanisole.

Experimental Protocols for Analysis

Due to the extremely low sensory thresholds of TCAs, highly sensitive and selective analytical methods are required for their quantification. The most common approach involves a sample preparation/concentration step followed by gas chromatography coupled with mass spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is widely used for the analysis of TCAs in complex matrices like wine.[2][4][17] It is valued for being a solventless, rapid, and often automated procedure.[17]

1. Objective: To extract and quantify trichloroanisole isomers from a liquid sample (e.g., wine).

2. Materials and Reagents:

-

Sample: Wine or other aqueous matrix.

-

SPME Fiber: A common choice is a polydimethylsiloxane (PDMS) or a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber.[4][18]

-

Internal Standard: A deuterated analog (e.g., [²H₅]TCA) or a related compound not expected in the sample (e.g., 2,4,6-tribromoanisole or 2,3,6-TCA) is crucial for accurate quantification.[2][17][18]

-

Salt: Sodium chloride (NaCl) to increase the ionic strength of the sample, which enhances the release of volatile analytes into the headspace.[4][18]

-

Vials: 20 mL headspace vials with screw caps and septa.

-

Instrumentation: Gas chromatograph with a mass spectrometer detector (GC-MS), SPME autosampler, or manual holder.

3. Protocol:

-

Sample Preparation: Place a defined volume of the sample (e.g., 10 mL) into a 20 mL headspace vial.[4]

-

Salting-Out: Add a known quantity of NaCl (e.g., ~4 g) to the vial to saturate the solution.[4][18]

-

Internal Standard Spiking: Add a precise amount of the internal standard solution to the vial.

-

Equilibration and Extraction: Seal the vial and place it in a heating and agitation system (e.g., 30-35 °C with stirring).[18][19] Expose the conditioned SPME fiber to the headspace above the sample for a fixed time (e.g., 15-30 minutes) to allow the analytes to adsorb onto the fiber coating.[2][19]

-

Desorption and Injection: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250-260 °C) for a specified time (e.g., 2 minutes) in splitless mode.[2][19] This desorbs the trapped analytes onto the analytical column.

-

GC Separation: The analytes are separated on a capillary column (e.g., HP-5ms). A typical temperature program might start at 35 °C and ramp up to 265 °C.[2][19]

-

MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[17] Characteristic ions for the target TCA isomers and the internal standard are monitored. For 2,4,6-TCA, key ions include m/z 195 and 210.[3]

-

Quantification: The concentration of each TCA isomer is determined by comparing the ratio of its peak area to that of the internal standard against a calibration curve prepared in a similar matrix.[19]

Caption: General workflow for analyzing trichloroanisoles using HS-SPME-GC-MS.

Structures of Common Trichloroanisole Isomers

The specific arrangement of chlorine atoms on the benzene ring defines each isomer and its properties.

Caption: Chemical structures of five different trichloroanisole isomers.

Conclusion

The isomers of trichloroanisole, while sharing a common molecular formula, exhibit distinct physical, chemical, and chromatographic properties. 2,4,6-TCA is the most notorious due to its role in cork taint, but other isomers also contribute to off-flavors in various products. A thorough understanding of their properties is fundamental for the scientific community to address challenges related to flavor chemistry, environmental analysis, and quality control. The analytical methodologies, particularly HS-SPME-GC-MS, provide the necessary sensitivity and selectivity for detecting these potent compounds at trace levels, enabling industries to mitigate their impact and ensure product quality.

References

- 1. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. gcms.cz [gcms.cz]

- 4. agilent.com [agilent.com]

- 5. acs.org [acs.org]

- 6. 2,4,6-Trichloroanisole | C7H5Cl3O | CID 6884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,4-Trichloroanisole | C7H5Cl3O | CID 41017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,6-Trichloroanisole | C7H5Cl3O | CID 39656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,5-Trichloroanisole | C7H5Cl3O | CID 22503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4,5-Trichloroanisole | C7H5Cl3O | CID 41019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. midlandsci.com [midlandsci.com]

- 12. 2,3,4-Trichloroanisole Analytical Standard High Purity & Affordable Price [nacchemical.com]

- 13. 2,3,4-trichloroanisole, 54135-80-7 [thegoodscentscompany.com]

- 14. 2,4,6-trichloroanisole, 87-40-1 [thegoodscentscompany.com]

- 15. CAS 54135-80-7: 2,3,4-Trichloroanisole | CymitQuimica [cymitquimica.com]

- 16. maxapress.com [maxapress.com]

- 17. Analysis of 2,4,6-trichloroanisole in wines using solid-phase microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Accurate determination of 2,4,6-trichloroanisole in wines at low parts per trillion by solid-phase microextraction followed by GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV) | OIV [oiv.int]

2,3,4-Trichloroanisole: A Technical Guide to its Industrial Application as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,4-Trichloroanisole (2,3,4-TCA) is a chlorinated aromatic compound primarily utilized in industrial settings as a high-purity analytical standard. Its principal application lies in the quantitative and qualitative detection of off-flavors and odors in a variety of consumer products, most notably in the food and beverage sector, as well as in environmental water testing. This technical guide provides an in-depth overview of the properties, synthesis, and, most importantly, the application of 2,3,4-TCA as a reference material for advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Detailed experimental protocols for its use in quality control are provided, alongside its physicochemical data. While not a therapeutic agent, its role in ensuring the quality and safety of consumer goods is critical.

Introduction

2,3,4-Trichloroanisole is a member of the chloroanisole family, compounds often associated with undesirable musty and moldy aromas. The presence of these compounds, even at trace levels, can significantly impact the sensory profile and consumer acceptance of products. Consequently, robust and reliable analytical methods are required for their detection and quantification. 2,3,4-TCA, with its defined purity and stable nature, serves as an indispensable tool for the calibration of analytical instruments and the validation of testing methodologies.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 2,3,4-Trichloroanisole is essential for its effective use as an analytical standard. These properties influence its behavior in different matrices and during analytical extraction and detection.

| Property | Value |

| Molecular Formula | C₇H₅Cl₃O |

| Molecular Weight | 211.47 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 60-62 °C |

| Boiling Point | 261.6 °C (estimated) |

| Purity | ≥99% |

| Solubility in Water | 10.8 mg/L at 25 °C |

| logP (o/w) | 3.74 |

Synthesis Overview

Industrially, 2,3,4-Trichloroanisole is synthesized for use as a reference standard rather than as a bulk chemical. The primary route of synthesis involves the methylation of its precursor, 2,3,4-trichlorophenol.

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 2,3,4-Trichloroanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,3,4-Trichloroanisole (2,3,4-TCA), a compound of interest in environmental analysis, food and beverage quality control, and potentially in drug development as a metabolite or contaminant. The primary analytical technique highlighted is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the determination of volatile and semi-volatile organic compounds.

Application Note 1: Quantification of 2,3,4-Trichloroanisole in Wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method provides a highly sensitive and selective approach for the determination of 2,3,4-TCA in a complex matrix such as wine. The use of HS-SPME allows for a solvent-free extraction and concentration of the analyte, while GC-MS/MS enhances selectivity and reduces matrix interference.

Principle

Volatile and semi-volatile compounds, including 2,3,4-TCA, are partitioned from the wine matrix into the headspace of a sealed vial. A Solid-Phase Microextraction (SPME) fiber coated with a suitable stationary phase is exposed to the headspace, where it adsorbs the analytes. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed and introduced into the GC column for separation. The separated compounds are subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the typical quantitative performance for the analysis of various haloanisoles, including trichloroanisole isomers, in wine using different GC-MS techniques.

| Analyte | Method | Matrix | Limit of Detection (LOD) (ng/L) |

| 2,3,4-Trichloroanisole | GC-MS/MS | Wine | 0.01 - 0.1 |

| 2,4,6-Trichloroanisole | GC-MS/MS | Wine | 0.01 - 0.1 |

| 2,3,6-Trichloroanisole | GC-MS/MS | Wine | 0.01 - 0.1 |

| Tetrachloroanisole | GC-MS/MS | Wine | 0.01 - 0.1 |

| Pentachloroanisole | GC-MS/MS | Wine | 0.01 - 0.1 |

| 2,4,6-Tribromoanisole | GC-MS/MS | Wine | 0.01 - 0.1 |

| 2,3,4-Trichloroanisole | GCxGC-ToF-MS | Wine | 0.09 - 2.92 |

| 2,3,4-Trichloroanisole | GC-MS(SIM) | Wine | 0.1 - 13.3 |

Experimental Protocol

1. Sample Preparation (HS-SPME)

-

Materials:

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

SPME fiber assembly with a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) coating

-

Sodium chloride (NaCl), analytical grade

-

Deionized water

-

Wine sample

-

Internal standard solution (e.g., deuterated 2,4,6-TCA)

-

-

Procedure:

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of analytes into the headspace.

-

Spike the sample with an appropriate internal standard.

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

-

Place the vial in a heating block or water bath set to 70°C for an equilibration time of 10 minutes.

-

Expose the DVB/PDMS SPME fiber to the headspace of the vial for 20 minutes at 70°C with agitation.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis

-

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a tandem mass spectrometer (MS/MS) detector.

-

GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane or equivalent, is suitable for separating trichloroanisole isomers.

-

-

GC Parameters (Typical):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless for 2 minutes

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes

-

-

-

MS/MS Parameters (Typical for 2,3,4-TCA):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

MRM Transitions:

-

The molecular ion of trichloroanisole is m/z 210 (containing two ³⁵Cl and one ³⁷Cl) and 212 (containing one ³⁵Cl and two ³⁷Cl). The primary fragment is often the loss of a methyl group (CH₃), resulting in an ion at m/z 195. Specific precursor and product ions for 2,3,4-TCA in MRM mode would need to be optimized, but a likely precursor ion would be m/z 210, with product ions resulting from the loss of chlorine or the methyl group.

-

-

Experimental Workflow Diagram

Caption: HS-SPME-GC-MS/MS workflow for 2,3,4-TCA analysis.

Application Note 2: General Screening of Trichloroanisole Isomers in Water by Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring (GC-MS-SIM) Mode